![molecular formula C14H15BrN2O B2741970 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide CAS No. 1607269-92-0](/img/structure/B2741970.png)

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

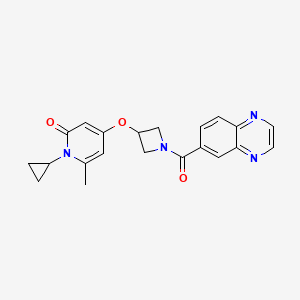

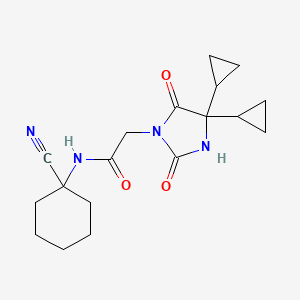

The compound “3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups including a bromophenyl group, a cyano group, a cyclopropyl group, and a propanamide group .

Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group, for example, is a three-membered carbon ring, which introduces strain into the molecule . The bromophenyl group consists of a bromine atom attached to a phenyl ring . The cyano group (-CN) and the propanamide group (-CONH2) are also key features of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromine atom in the bromophenyl group could potentially be replaced via a nucleophilic substitution reaction . The cyano group could undergo hydrolysis to form a carboxylic acid .Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed new synthetic pathways for producing benzonitriles, including derivatives similar to 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide. These methods offer more benign alternatives for electrophilic cyanation, demonstrating efficiency in synthesizing pharmaceutical intermediates from aryl bromides, including functionalized and heteroaryl bromides, with good to excellent yields (Anbarasan, Neumann, & Beller, 2011).

Antimicrobial Properties

Compounds related to 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide, specifically arylsubstituted halogen(thiocyanato)amides, have been synthesized and shown to possess antibacterial and antifungal properties. This indicates potential for developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Quantum Chemical Studies for Anticancer Applications

Quantum chemical studies have been conducted on structurally related compounds to understand their interaction with biological targets. For instance, a study on bicalutamide, a compound with a similar cyano and phenyl structure, utilized quantum chemical methods to explore its binding efficiency, providing insights into designing more effective anticancer drugs (Otuokere & Amaku, 2015).

Carbonic Anhydrase Inhibition

Certain bromophenol derivatives incorporating cyclopropane moieties have been investigated for their ability to inhibit carbonic anhydrase isoenzymes, showing potent inhibitory effects. This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Boztaş et al., 2015).

Synthesis of β-Lactams and Acrylanilides

Research on the selective deprotonation of β-bromopropionanilides, closely related to the target compound, has led to the synthesis of both β-lactams and acrylanilides under specific conditions. These findings are crucial for producing molecules with significant biological activities, highlighting the compound's versatility in organic synthesis (Pandolfi et al., 2019).

Mechanism of Action

Future Directions

Future research could focus on fully characterizing this compound, including its synthesis, physical and chemical properties, and potential applications. This could involve experimental studies to determine its properties, computational modeling to predict its behavior, and application-based research to explore its potential uses .

properties

IUPAC Name |

3-(4-bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-6-1-10(2-7-12)3-8-14(18)17-13(9-16)11-4-5-11/h1-2,6-7,11,13H,3-5,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNCPIFQKHFAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2741889.png)

![5-Methyl-2-[[1-(oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2741894.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(morpholin-4-yl)ethyl]amino)acetic acid hydrochloride](/img/structure/B2741896.png)

![2-chloro-N-[4-chloro-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2741900.png)

![N-[(4-methylphenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2741903.png)

![1-Benzylhexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B2741906.png)

![1-[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741907.png)